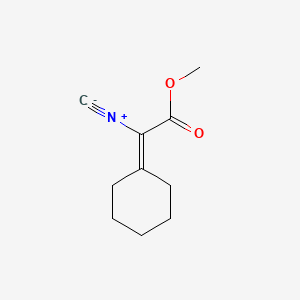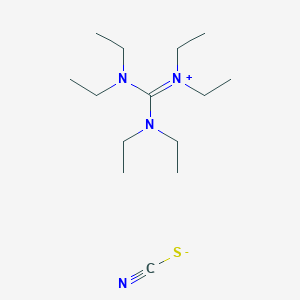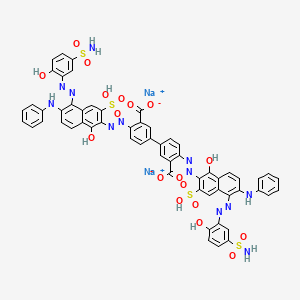
1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including hydroxyl, carboxylic acid, sulfo, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of pyrazole rings, azo coupling reactions, and sulfonation. Each step requires specific reagents and conditions:
Formation of Pyrazole Rings: This step involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Azo Coupling Reactions: Azo compounds are formed by the reaction of diazonium salts with aromatic compounds. This step often requires acidic conditions and a coupling agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary widely depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties.
Azo compounds: These compounds contain azo groups and are often used in dyes and pigments.
Sulfonated aromatic compounds: These compounds contain sulfo groups and are used in various industrial applications.
Uniqueness
The uniqueness of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt lies in its combination of functional groups, which confer unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
70210-12-7 |
|---|---|
Fórmula molecular |
C37H21Cl3N12Na4O14S3 |
Peso molecular |
1152.1 g/mol |
Nombre IUPAC |
tetrasodium;4-[[5-[[4-[3-methyl-5-oxo-4-[[2-sulfonato-5-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]-4H-pyrazol-1-yl]benzoyl]amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C37H25Cl3N12O14S3.4Na/c1-16-28(47-45-23-14-18(4-12-25(23)68(61,62)63)41-32-27(38)31(39)43-37(40)44-32)34(54)51(49-16)20-6-2-17(3-7-20)33(53)42-19-5-13-26(69(64,65)66)24(15-19)46-48-29-30(36(56)57)50-52(35(29)55)21-8-10-22(11-9-21)67(58,59)60;;;;/h2-15,28-29H,1H3,(H,42,53)(H,56,57)(H,41,43,44)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;/q;4*+1/p-4 |
Clave InChI |
XIXZXVKCIZGDOM-UHFFFAOYSA-J |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)Cl)Cl)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)S(=O)(=O)[O-])N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)

![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)


![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)


